molecular formula C19H22N2O B2509426 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one CAS No. 1421459-58-6

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one

Cat. No.: B2509426
CAS No.: 1421459-58-6
M. Wt: 294.398
InChI Key: SGWIEVMSKMQSSO-UHFFFAOYSA-N
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Description

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one (CAS 1421459-58-6) is a chemical compound with a molecular formula of C19H22N2O and a molecular weight of 294.39 g/mol . It belongs to a class of synthetic compounds featuring a pyrrolidine moiety, which is of significant interest in medicinal chemistry and neuroscience research . Compounds within this structural family have been investigated for their potential as selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET), with reduced activity on the serotonin transporter (SERT) . This selective profile makes such compounds valuable pharmacological tools for studying the roles of dopamine and norepinephrine in the brain, with research applications in the study of neurobiological mechanisms and the development of potential therapeutic agents . The structure includes a hybrid phenyl-pyridinyl pyrrolidine core, which may contribute to unique binding interactions and physicochemical properties, warranting further investigation into its structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-phenyl-1-(3-pyridin-2-ylpyrrolidin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-19(11-6-9-16-7-2-1-3-8-16)21-14-12-17(15-21)18-10-4-5-13-20-18/h1-5,7-8,10,13,17H,6,9,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWIEVMSKMQSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=N2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Incorporation of the Pyridine Moiety: This can be done through nucleophilic substitution reactions where the pyridine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyridine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on substituents, heterocyclic systems, and molecular properties. Below is a detailed analysis supported by a comparative table.

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Key Structural Features Molecular Formula Molecular Weight Notable Features/Substituents Evidence ID
4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one Phenyl, pyrrolidine-pyridine, butanone backbone Not provided Not provided Pyridyl-substituted pyrrolidine -
1-Phenyl-2-(pyrrolidin-1-yl)heptan-1-one () Phenyl, pyrrolidine, heptanone chain Not provided Not provided Longer aliphatic chain (heptanone vs. butanone)
4’-Methyl-2-(1-pyrrolidinyl)valerophenone () Methyl-phenyl, pyrrolidine, pentanone chain Not provided Not provided Methyl on phenyl ring; pentanone backbone
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one () Thiophene, pyrrolidine, butanone chain Not provided Not provided Thiophene (electron-rich) vs. pyridine
3-(Pyrrolidin-1-yl)butan-2-one () Pyrrolidine, butanone (shorter chain) C₈H₁₃NO 141.2 Smaller molecule; no aromatic substituents
4-Phenyl-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)butan-1-one () Trifluoromethylpyridyl-piperidine, butanone C₂₁H₂₃F₃N₂O₂ 392.4 CF₃ group (lipophilic); piperidine vs. pyrrolidine
2-Phenyl-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]butan-1-one () Thiadiazolyloxy-pyrrolidine, butanone C₁₆H₁₉N₃O₂S 317.4 Thiadiazole (sulfur-containing heterocycle)

Key Observations

Backbone Variations: The target compound’s butanone chain is shorter than 1-phenyl-2-(pyrrolidin-1-yl)heptan-1-one (heptanone backbone in ), which may influence pharmacokinetic properties like solubility and membrane permeability .

The thiadiazole group in adds a rigid, planar heterocycle, which could improve metabolic stability or target selectivity .

Piperidine () vs. pyrrolidine (target compound): Piperidine’s six-membered ring may confer different conformational flexibility and binding kinetics .

Molecular Weight Trends :

  • Smaller analogs like 3-(pyrrolidin-1-yl)butan-2-one (MW 141.2, ) lack aromatic groups, reducing complexity and possibly bioavailability .
  • Higher molecular weight compounds (e.g., , MW 392.4) may face challenges in drug-likeness parameters like Lipinski’s Rule of Five .

Research Findings and Implications

  • Pharmacological Potential: Compounds with pyrrolidine-ketone scaffolds (e.g., ) are associated with kinase inhibition, suggesting the target compound may share similar mechanisms .
  • Structure-Activity Relationships (SAR) :
    • Pyridine vs. thiophene substitution ( vs. target compound) could be critical for target specificity in enzyme inhibition .
    • The CF₃ group () may enhance binding affinity to hydrophobic pockets in proteins .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Phenyl-1-(3-(pyridin-2-yl)pyrrolidin-1-yl)butan-1-one, and what methodological considerations are critical for optimizing yield?

  • Answer : Synthesis typically involves multi-step protocols, such as coupling pyrrolidine derivatives with substituted pyridine and phenyl ketone precursors. Key steps include:

  • Amine-Ketone Coupling : Use of bases (e.g., NaH) to facilitate nucleophilic substitution between pyrrolidine and carbonyl intermediates .
  • Protection/Deprotection Strategies : Protecting groups for pyridine nitrogen may be required to prevent undesired side reactions .
  • Purification : Column chromatography or recrystallization is essential to isolate the product from by-products like unreacted amines or oxidized species .
    • Optimization : Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios (1:1.2 for amine:ketone) significantly impact yield .

Q. How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

  • Answer : A combination of spectroscopic and computational methods is required:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR can resolve the pyrrolidine ring conformation, pyridine aromatic signals, and ketone carbonyl peaks (e.g., δ\delta ~200 ppm for C=O) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C19_{19}H20_{20}N2_2O, MW 292.39 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and spatial arrangement of the pyrrolidine-pyridine-phenyl system .
    • Validation : Cross-reference experimental data with DFT-calculated spectra (e.g., Gaussian software) to validate bond angles and electronic environments .

Advanced Research Questions

Q. What strategies can resolve contradictions in observed vs. predicted biological activity for this compound?

  • Answer : Discrepancies may arise from:

  • Solubility Issues : Poor aqueous solubility (common for lipophilic ketones) can reduce bioavailability. Use DMSO-water co-solvents or PEG-based formulations .
  • Metabolic Instability : The pyrrolidine ring may undergo CYP450-mediated oxidation. Perform microsomal stability assays (e.g., human liver microsomes) and modify substituents (e.g., fluorination) to enhance metabolic resistance .
  • Off-Target Interactions : Screen against panels of receptors/enzymes (e.g., GPCRs, kinases) to identify non-specific binding .

Q. How can the compound’s mechanism of action be elucidated in neurodegenerative disease models?

  • Answer : Focus on target engagement and pathway modulation :

  • Molecular Docking : Use software like AutoDock to predict binding to acetylcholine esterase (AChE) or NMDA receptors, leveraging the pyridine-pyrrolidine motif’s affinity for CNS targets .
  • In Vitro Assays : Measure AChE inhibition (Ellman’s method) or calcium flux in neuronal cell lines (e.g., SH-SY5Y) .
  • In Vivo Validation : Test cognitive outcomes in rodent models (e.g., Morris water maze) with dose-dependent studies (1–10 mg/kg, i.p.) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Answer :

  • Scaffold Modifications : Synthesize analogs with:
  • Pyridine substitutions : Replace pyridin-2-yl with pyrimidine or quinoline to assess π-π stacking effects .
  • Pyrrolidine modifications : Introduce spirocyclic or fluorinated pyrrolidines to alter ring rigidity and electron density .
  • Activity Cliffs : Use Free-Wilson analysis or matched molecular pairs to correlate substituents (e.g., phenyl vs. naphthyl) with IC50_{50} values in target assays .

Methodological Notes

  • Contradiction Management : When NMR and X-ray data conflict (e.g., unexpected diastereomers), use dynamic NMR (VT-NMR) to probe rotational barriers or crystalize multiple polymorphs .
  • Advanced Analytics : Combine LC-MS/MS with ion mobility spectrometry to distinguish isobaric impurities during QC .

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